molecular formula C4H5ClN2O2S B1339625 1-Methyl-1H-imidazole-2-sulfonyl chloride CAS No. 55694-81-0

1-Methyl-1H-imidazole-2-sulfonyl chloride

Cat. No. B1339625
CAS RN: 55694-81-0
M. Wt: 180.61 g/mol
InChI Key: VIGPKJYEYGGCLK-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-sulfonyl chloride is a chemical compound that is part of a class of imidazole derivatives known for their utility in various chemical reactions. Imidazole derivatives are heterocyclic compounds that contain a five-membered ring of two nitrogen atoms at non-adjacent positions. These compounds are of significant interest due to their diverse range of applications in chemical synthesis, particularly in the formation of sulfonyl azides and diazo compounds through diazotransfer reactions .

Synthesis Analysis

The synthesis of imidazole-1-sulfonyl azide derivatives, which are closely related to 1-methyl-1H-imidazole-2-sulfonyl chloride, has been reported to be efficient and cost-effective. These compounds can be prepared on a large scale from inexpensive materials and are known for their shelf stability and ease of crystallization . An updated synthesis method for imidazole-1-sulfonyl azide hydrogen sulfate, a salt of the parent compound, has been developed to avoid the risks associated with the parent reagent and its HCl salt, making the hydrogen sulfate salt a safer choice for diazo transfer .

Molecular Structure Analysis

The molecular structure of imidazole derivatives influences their physical properties. For instance, variations in the imidazolium cation and the identity of the anion can affect the phase transition, density, viscosity, and surface tension of the resulting ionic liquids . These structural variations are crucial for tailoring the properties of imidazole-based compounds for specific applications.

Chemical Reactions Analysis

Imidazole derivatives are versatile in chemical synthesis. They have been used as diazotransfer reagents, converting primary amines into azides and activated methylene substrates into diazo compounds . Additionally, they have been employed in the nitration of aromatic compounds, where they facilitate the in situ generation of nitrogen dioxide . Furthermore, they catalyze the synthesis of various organic compounds, such as benzo[f]indeno[1,2-b]quinoline-12-one derivatives, amido-alkyl-phenols, and N-sulfonyl imines, under solvent-free conditions, showcasing their utility as green and reusable catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-imidazole-2-sulfonyl chloride derivatives are influenced by their molecular structure. As ionic liquids, these compounds exhibit unique properties such as low volatility and high thermal stability, which make them suitable for use as solvents and catalysts in various chemical reactions . Their ability to be recycled and reused without significant loss of activity further underscores their environmental and economic benefits .

Scientific Research Applications

“1-Methyl-1H-imidazole-2-sulfonyl chloride” is a heterocyclic building block and is used as a specialty solvent, a base, and as a precursor to some ionic liquids . Here are some more applications of this compound:

  • Synthesis of Sulfonylurea Herbicides : Sulfonylurea herbicides are a class of herbicides that are used to control broadleaf weeds and grasses. “1-Methyl-1H-imidazole-2-sulfonyl chloride” can be used in the synthesis of these herbicides .

  • Preparation of Pharmaceutical Intermediates : This compound can be used in the preparation of pharmaceutical intermediates . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

  • Building Block in the Synthesis of Various Heterocyclic Compounds : Heterocyclic compounds are organic compounds that contain at least one atom of an element other than carbon in their ring structure. “1-Methyl-1H-imidazole-2-sulfonyl chloride” can be used as a building block in the synthesis of these compounds .

“1-Methyl-1H-imidazole-2-sulfonyl chloride” is a heterocyclic building block and is used as a specialty solvent, a base, and as a precursor to some ionic liquids . Here are some additional applications of this compound:

  • Estrogen Metabolite Biomarker : Estrogen metabolites are important biomarkers to evaluate cancer risks and metabolic diseases . This compound could potentially be used in the development of sensitive and accurate methods for quantifying these low physiological levels .

  • Oxidation of 1-Methyl-1H-imidazole-2-thiol with Chlorine Dioxide : This compound can be involved in the oxidation of 1-Methyl-1H-imidazole-2-thiol with chlorine dioxide .

  • Ionic Liquid Precursor : It is used as a precursor to some ionic liquids . Ionic liquids have various applications in green chemistry as solvents for reactions and separations .

Safety And Hazards

1-Methyl-1H-imidazole-2-sulfonyl chloride is classified as a respiratory sensitizer and skin corrosive . It can cause severe skin burns and eye damage (H314), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) . Therefore, it must be handled with care.

properties

IUPAC Name

1-methylimidazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGPKJYEYGGCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470140
Record name 1-Methyl-1H-imidazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-2-sulfonyl chloride

CAS RN

55694-81-0
Record name 1-Methyl-1H-imidazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylimidazole-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Mun, AA Jabbar, NS Devi, S Yin, Y Wang… - Journal of medicinal …, 2012 - ACS Publications
… Pyridine-4-sulfonyl, 1,3-thiazole-2-sulfonyl, and 1-methyl-1H-imidazole-2-sulfonyl chloride were synthesized by the same method as that of pyridine-2-sulfonyl chloride. They were used …
Number of citations: 62 pubs.acs.org
D Xu, S Yang, A Gao, Z Yang - Journal of Sulfur Chemistry, 2020 - Taylor & Francis
… Some pyridine-2-sulfonyl chlorides and 1-methyl-1H-imidazole-2-sulfonyl chloride are successfully obtained. The azaarenesulfonyl chlorides readily undergo condensation with chiral …
Number of citations: 5 www.tandfonline.com
Y Baquedano, E Moreno, S Espuelas… - European Journal of …, 2014 - Elsevier
… From 4,4′-diselanediyldianiline and 1-methyl-1H-imidazole-2-sulfonyl chloride. The precipitate was washed with water (150 mL) and recrystallized from ethanol:water (80:20). Yield: 8…
Number of citations: 51 www.sciencedirect.com
S Ayesa, C Lindquist, T Agback, K Benkestock… - Bioorganic & medicinal …, 2009 - Elsevier
… Compound 7k: 4-(1-Methyl-1H-imidazole-2-sulfonylamino)-benzoic acid: Synthesized as described above using 1-methyl-1H-imidazole-2-sulfonyl chloride and work-up method B. Yield…
Number of citations: 23 www.sciencedirect.com
W Wang, L Zhang, L Morlock, NS Williams… - Journal of medicinal …, 2019 - ACS Publications
… Reaction of amine 1a with 1-methyl-1H-imidazole-2-sulfonyl chloride (Procedure A) yielded 77 as a white solid (51%); mp 153–156 C. H NMR (400 MHz, CDCl 3 ) δ 7.03 (d, J = 1.1 Hz, …
Number of citations: 14 pubs.acs.org

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